Boiling Point & Purification Impact
3-Bromo-2-chloro-6-fluorobenzaldehyde exhibits a significantly higher predicted boiling point of 262.4±35.0 °C compared to its close isomer, 3-Bromo-6-chloro-2-fluorobenzaldehyde, which has a predicted boiling point of 253.4±35.0 °C [1]. This ~9°C difference reflects the impact of the distinct substitution pattern on intermolecular forces [2].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 262.4±35.0 °C at 760 mmHg |
| Comparator Or Baseline | 3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS 886615-30-1): 253.4±35.0 °C at 760 mmHg |
| Quantified Difference | Approximately +9.0 °C |
| Conditions | Predicted values at 760 mmHg |
Why This Matters
This higher boiling point indicates a distinct volatility profile, which directly influences purification by distillation and may offer a wider thermal processing window.
- [1] ChemSrc. 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS 1114809-11-8) Physical Properties. View Source
- [2] ChemSpider. 3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS 886615-30-1) Physical Properties. View Source
